2,5-Nonanedione, 7-methoxy-9-phenyl-
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Overview
Description
2,5-Nonanedione, 7-methoxy-9-phenyl- is an organic compound with the molecular formula C16H22O3. This compound is characterized by the presence of a methoxy group and a phenyl group attached to a nonanedione backbone. It is a derivative of nonanedione, which is a diketone with two carbonyl groups located at the 2nd and 5th positions of the nonane chain. The addition of methoxy and phenyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of the phenyl and methoxy groups under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of 2,5-Nonanedione, 7-methoxy-9-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to dissolve the reactants and intermediates .
Chemical Reactions Analysis
Types of Reactions
2,5-Nonanedione, 7-methoxy-9-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions include various derivatives of nonanedione, such as alcohols, carboxylic acids, and esters. These products can be further functionalized to create more complex molecules for specific applications .
Scientific Research Applications
2,5-Nonanedione, 7-methoxy-9-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-Nonanedione, 7-methoxy-9-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Nonanedione: The parent compound without the methoxy and phenyl groups.
2,5-Nonanedione, 7-methoxy-: A derivative with only the methoxy group.
2,5-Nonanedione, 9-phenyl-: A derivative with only the phenyl group.
Uniqueness
2,5-Nonanedione, 7-methoxy-9-phenyl- is unique due to the presence of both methoxy and phenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
917575-04-3 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
7-methoxy-9-phenylnonane-2,5-dione |
InChI |
InChI=1S/C16H22O3/c1-13(17)8-10-15(18)12-16(19-2)11-9-14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3 |
InChI Key |
HLVXJPHPRWWZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CC(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
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